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Compound of Interest

Compound Name: Ethyl 2-(2-Bromoethyl)benzoate

Cat. No.: B171905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(2-
Bromoethyl)benzoate (CAS No. 179994-91-3). Due to the limited availability of a complete

public experimental dataset for this specific compound, this guide incorporates available

experimental data, supplemented with data from structurally similar compounds for

comparative analysis. This approach offers valuable insights for researchers engaged in the

synthesis, characterization, and application of this and related molecules.

Introduction
Ethyl 2-(2-Bromoethyl)benzoate is a substituted aromatic ester of significant interest in

organic synthesis, serving as a versatile intermediate in the preparation of various

pharmaceutical and fine chemical entities. Its molecular structure, featuring an ethyl ester and a

bromoethyl substituent on the benzene ring, allows for a range of chemical transformations.

Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for

elucidating its role in subsequent reactions. This guide focuses on the key spectroscopic

techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Spectroscopic Data
The following sections present the available and inferred spectroscopic data for Ethyl 2-(2-
Bromoethyl)benzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Experimental ¹H NMR data for Ethyl 2-(2-Bromoethyl)benzoate is available and provides

distinct signals for the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(2-Bromoethyl)benzoate

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.96 d 7.5 1H Ar-H

7.45 t 7.5 1H Ar-H

7.27-7.39 m - 2H Ar-H

4.38 q 6.9 2H -OCH₂CH₃

3.64 t 6.9 2H Ar-CH₂-

3.50 t 6.9 2H -CH₂Br

1.41 t 6.9 3H -OCH₂CH₃

Source: ChemicalBook.[1]

A complete experimental ¹³C NMR spectrum for Ethyl 2-(2-Bromoethyl)benzoate is not

readily available in public databases. However, data for the structurally related compound,

Ethyl 2-bromobenzoate, can be used for comparative purposes. The primary difference will be

the presence of signals for the bromoethyl group in the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(2-Bromoethyl)benzoate (based on

analogous compounds)
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Chemical Shift (δ) ppm Assignment

~166 C=O (ester)

~128-140 Aromatic Carbons

~61 -OCH₂CH₃

~35 Ar-CH₂-

~30 -CH₂Br

~14 -OCH₂CH₃

Infrared (IR) Spectroscopy
An experimental IR spectrum for Ethyl 2-(2-Bromoethyl)benzoate is not publicly available.

However, the expected characteristic absorption bands can be predicted based on the

functional groups present in the molecule and by comparison with spectra of similar aromatic

esters.

Table 3: Expected Infrared Absorption Bands for Ethyl 2-(2-Bromoethyl)benzoate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2980-2850 Medium Aliphatic C-H stretch

~1720 Strong C=O (ester) stretch

~1600, ~1480 Medium-Weak Aromatic C=C stretch

~1250 Strong C-O (ester) stretch

~680 Strong C-Br stretch

Mass Spectrometry (MS)
A mass spectrum for the isomeric compound 2-Bromoethyl benzoate provides insight into the

likely fragmentation pattern of Ethyl 2-(2-Bromoethyl)benzoate. The molecular weight of
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Ethyl 2-(2-Bromoethyl)benzoate is 257.12 g/mol . The presence of bromine will result in a

characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Key Mass Spectrometry Fragments for Ethyl 2-(2-Bromoethyl)benzoate

m/z Ion Structure

256/258 [M]⁺ (Molecular ion)

211/213 [M - OCH₂CH₃]⁺

179 [M - Br]⁺

149 [M - CH₂CH₂Br]⁺

121 [C₆H₄CO]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of Ethyl 2-(2-Bromoethyl)benzoate is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00

ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR,

standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled sequence is typically used with a spectral width of around 220 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: As Ethyl 2-(2-Bromoethyl)benzoate is expected to be a liquid or a

low-melting solid at room temperature, a thin film is prepared by placing a drop of the neat

sample between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

injection or, more commonly, through a gas chromatograph (GC-MS) for separation and

analysis.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule,

which induces fragmentation and provides a characteristic fingerprint.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion
This technical guide provides a comprehensive, albeit partially predictive, overview of the

spectroscopic data for Ethyl 2-(2-Bromoethyl)benzoate. The provided ¹H NMR data, along

with the comparative data for ¹³C NMR, IR, and MS, offer a solid foundation for researchers

working with this compound. The detailed experimental protocols and the workflow visualization

further aid in the practical application of these spectroscopic techniques for the unambiguous

identification and characterization of Ethyl 2-(2-Bromoethyl)benzoate and its derivatives in a

research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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